
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a pyrrolidinone ring with a hydroxyacetyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce hydroxymethyl groups through a formylation reaction followed by reduction. The methyl group can be introduced via alkylation reactions. The pyrrolidinone ring can be synthesized separately and then coupled with the pyridine derivative through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学研究应用
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyacetyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
4,5-Dihydroxymethyl-2-methylpyridin-3-ol: Similar structure but lacks the pyrrolidinone ring.
5-(2-Hydroxyacetyl)pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the pyridine moiety.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one is unique due to the combination of both pyridine and pyrrolidinone rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds.
属性
分子式 |
C14H20N2O6 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC 名称 |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;5-(2-hydroxyacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3.C6H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;8-3-5(9)4-1-2-6(10)7-4/h2,10-12H,3-4H2,1H3;4,8H,1-3H2,(H,7,10) |
InChI 键 |
HYILJNQLQITGSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)
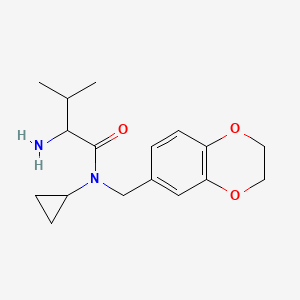
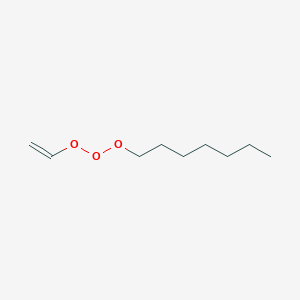
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
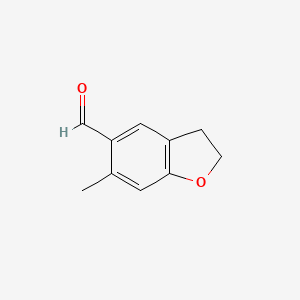
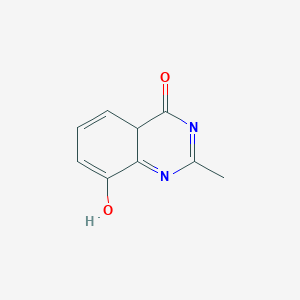
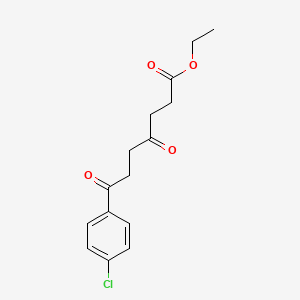

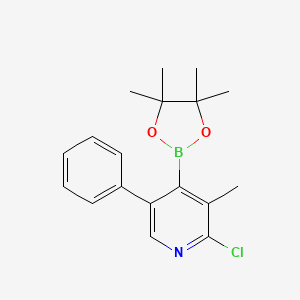
![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
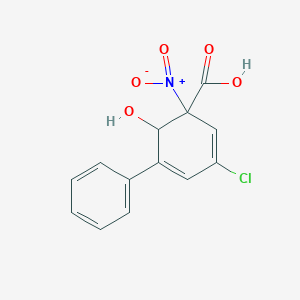
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
